2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, a fluorobenzenesulfonyl group, and a methoxyphenylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenylacetamide Moiety: This can be accomplished through an amide coupling reaction using 3-methoxyphenylacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the fluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(4-bromobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Uniqueness
The presence of the fluorobenzenesulfonyl group in 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzenesulfonyl group.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-6-4-5-17(13-18)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)33(30,31)19-11-9-16(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSTKSZXREDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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